molecular formula C10H11BrN2 B1380838 5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine CAS No. 1059064-04-8

5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B1380838
CAS No.: 1059064-04-8
M. Wt: 239.11 g/mol
InChI Key: QMFNHZVJDZDZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine is a compound where fused six-membered pyridine and five-membered pyrrole rings form the essentially planar aza-indole skeleton .


Synthesis Analysis

The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

In the title compound, fused six-membered pyridine and five-membered pyrrole rings form the essentially planar aza-indole skeleton . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .


Chemical Reactions Analysis

The compound is available at the C3 position via Negishi reaction, Suzuki cross-coupling reaction, and at the C5 position via Buchwald-Hartwig coupling, Suzuki-Miyura coupling .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound were studied by further studying the molecular electrostatic potential and frontier molecular orbital of the compound .

Scientific Research Applications

Synthesis of Heterocycles

5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine has been utilized in the synthesis of complex heterocycles. A significant application is its use in Fischer indole cyclization to create hard-to-reach heterocycles, such as the 5-bromo-7-azaindole scaffold with various substituents (Alekseyev, Amirova, & Terenin, 2015).

Total Synthesis of Natural Alkaloids

This compound plays a crucial role in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B. It's involved in selective palladium-mediated functionalization processes in the synthesis of these alkaloids (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Antibacterial Applications

In the domain of antibacterial research, derivatives of this compound have shown promising results. For instance, certain carboxylic acids synthesized from this compound demonstrated in vitro antibacterial activity (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Study of Biotransformation

The biotransformation of compounds similar to this compound has been studied extensively. For example, research on a closely related compound, BMS-645737, revealed complex metabolic pathways involving oxidation and conjugation reactions, which could offer insights into the metabolism of related compounds (Johnson et al., 2008).

Functional Materials and Agrochemicals

This compound has been used in the development of functional materials and agrochemicals. Researchers have studied the functionalization of 1H-pyrrolo[2,3-b]pyridine for creating multidentate agents and podant-type compounds, some of which showed high fungicidal activity (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Heterocyclization Methods

Innovative heterocyclization methods using this compound have been developed. For example, its reaction with tosylmethyl isocyanide under phase-transfer conditions led to the creation of new methoxycarbonyl azolopyrimidines, which are significant in synthesizing marine alkaloids (Mendiola et al., 2004).

Synthesis of Pyrrolopyridines

There are various methods for synthesizing 1H-pyrrolo[2,3-b]pyridines, including modifications of Madelung- and Fischer-syntheses. These pyrrolopyridines can undergo multiple chemical reactions such as nitration, bromination, and iodination, expanding their application in synthetic chemistry (Herbert & Wibberley, 1969).

Future Directions

The compound shows a widespread of biological activities and can be further modified to develop novel 7-azaindole derivatives . It represents an attractive scaffold for the development of new drugs and natural product conjugation .

Biochemical Analysis

Biochemical Properties

5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation, differentiation, and survival . The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequently blocking downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been found to inhibit cell migration and invasion, which are critical steps in cancer metastasis . Additionally, it can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . The compound also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it can downregulate the expression of genes involved in cell cycle progression and upregulate genes associated with apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This binding is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the receptor . Additionally, the compound can inhibit other kinases and enzymes involved in cell signaling, further contributing to its anti-cancer effects . Changes in gene expression induced by the compound are mediated through transcription factors that respond to altered signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or acidic environments . Long-term studies have shown that the compound can maintain its inhibitory effects on cell proliferation and migration for several days, but its potency may decrease over time due to degradation . In in vitro studies, the compound has been observed to induce sustained apoptosis and inhibit cell growth over a period of 24 to 72 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss, liver toxicity, and hematological changes . Threshold effects have been observed, where a minimum effective dose is required to achieve significant anti-tumor activity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain or lose biological activity . These metabolic processes can affect the compound’s bioavailability and efficacy in vivo . Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . The compound may also interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, it can accumulate in specific organelles such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . In the cytoplasm, it can inhibit kinases and other enzymes involved in cell signaling . In the nucleus, it can affect gene expression by interacting with transcription factors and chromatin-modifying enzymes . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Properties

IUPAC Name

5-bromo-1-propan-2-ylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-4-3-8-5-9(11)6-12-10(8)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFNHZVJDZDZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=CC(=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.